molecular formula C17H19N7 B12188901 (4-Piperidylpteridin-2-yl)(3-pyridylmethyl)amine

(4-Piperidylpteridin-2-yl)(3-pyridylmethyl)amine

Cat. No.: B12188901
M. Wt: 321.4 g/mol
InChI Key: QZQOHLJTDVHQNP-UHFFFAOYSA-N
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Description

(4-Piperidylpteridin-2-yl)(3-pyridylmethyl)amine is a complex organic compound that features a piperidine ring, a pteridine moiety, and a pyridine group. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Piperidylpteridin-2-yl)(3-pyridylmethyl)amine typically involves multi-step organic reactions. One common approach is the condensation of a piperidine derivative with a pteridine precursor, followed by the introduction of the pyridine moiety through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, would be essential to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

(4-Piperidylpteridin-2-yl)(3-pyridylmethyl)amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially involving the pyridine and piperidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitutions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield piperidyl-pteridine derivatives with additional oxygen functionalities, while reduction could lead to more saturated analogs.

Scientific Research Applications

(4-Piperidylpteridin-2-yl)(3-pyridylmethyl)amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (4-Piperidylpteridin-2-yl)(3-pyridylmethyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, and π-π stacking, leading to modulation of biological pathways. For instance, it may inhibit certain kinases or activate specific receptors, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

    Imatinib: A well-known kinase inhibitor with a similar piperidine-pyridine structure.

    Piperidine derivatives: Various piperidine-containing compounds used in pharmaceuticals.

    Pyridine derivatives: Compounds with pyridine rings that exhibit diverse biological activities.

Uniqueness

(4-Piperidylpteridin-2-yl)(3-pyridylmethyl)amine is unique due to its combination of piperidine, pteridine, and pyridine moieties, which confer distinct chemical and biological properties. This structural uniqueness allows it to interact with a broader range of molecular targets and exhibit diverse pharmacological activities.

Properties

Molecular Formula

C17H19N7

Molecular Weight

321.4 g/mol

IUPAC Name

4-piperidin-1-yl-N-(pyridin-3-ylmethyl)pteridin-2-amine

InChI

InChI=1S/C17H19N7/c1-2-9-24(10-3-1)16-14-15(20-8-7-19-14)22-17(23-16)21-12-13-5-4-6-18-11-13/h4-8,11H,1-3,9-10,12H2,(H,20,21,22,23)

InChI Key

QZQOHLJTDVHQNP-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=NC(=NC3=NC=CN=C32)NCC4=CN=CC=C4

Origin of Product

United States

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